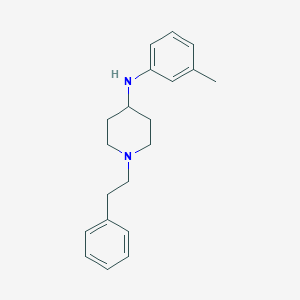

N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18/h2-9,16,19,21H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWKXTYRMTZUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037103 | |

| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99918-45-3 | |

| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Despropionyl meta-Methylfentanyl involves organic synthesis methods. The specific synthetic routes and reaction conditions are not publicly disclosed due to the potential for misuse and the compound’s high potency . Industrial production methods are also not widely available, as the compound is primarily used for research purposes.

Chemical Reactions Analysis

Despropionyl meta-Methylfentanyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Despropionyl meta-Methylfentanyl is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

Chemistry: Used as an analytical reference standard for the identification and quantification of fentanyl analogues in various samples.

Biology: Studied for its interactions with opioid receptors and its effects on biological systems.

Medicine: Investigated for its potential therapeutic applications and its pharmacological properties.

Forensic Science: Used in the detection and analysis of fentanyl analogues in forensic toxicology

Mechanism of Action

Despropionyl meta-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Structural Analogs and Modifications

The table below compares N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine with key analogs:

Pharmacological and Metabolic Insights

- Potency : Substitutions at the 4-position (e.g., methyl, methoxy) influence lipophilicity and receptor affinity. For example, R 31 833’s ester group increases potency by 10,000-fold compared to morphine . The 3-methylphenyl group in the target compound may similarly enhance potency by reducing polarity.

- Metabolism : Piperidine N-dealkylation by CYP3A4 is the primary metabolic pathway for fentanyl analogs . Electron-donating groups (e.g., methoxy) slow metabolism, prolonging duration, while methyl groups may either accelerate or hinder oxidation depending on steric effects.

- Safety Margin : Analogs like R 30 730 exhibit high safety margins (LD50/ED50 = 25,211) due to selective receptor binding . The target compound’s safety profile remains speculative but could mirror these trends.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination of a piperidine precursor with substituted phenyl groups. For example:

- N-Alkylation : Reacting 4-piperidinamine derivatives with 2-phenylethyl halides under basic conditions (e.g., KCO in acetonitrile) to introduce the phenylethyl moiety .

- Aromatic Substitution : Coupling 3-methylphenyl groups via Buchwald-Hartwig amination or Ullmann-type reactions using palladium catalysts .

- Optimization : Yield improvements (e.g., >70%) are achieved by controlling temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Impurity profiles should be monitored via HPLC, referencing pharmacopeial standards like USP Reference Materials .

Advanced: How does the 3-methylphenyl substituent influence opioid receptor binding compared to fentanyl analogs?

Answer:

The 3-methyl group alters steric and electronic interactions with μ-opioid receptors:

- Steric Effects : Methyl substitution at the phenyl meta-position reduces conformational flexibility, potentially decreasing affinity compared to para-substituted analogs like 4-ANPP (N-phenyl-1-(2-phenylethyl)-4-piperidinamine) .

- Electron Density : Methyl donors may enhance hydrophobic interactions in receptor pockets, as observed in molecular docking studies of similar piperidinamines .

- Comparative Assays : Competitive binding assays (IC) using [H]diprenorphine in HEK-293 cells expressing cloned receptors can quantify differences. For example, 3-methylphenyl derivatives may show 2–5-fold lower affinity than fentanyl .

Data Contradiction: How can researchers resolve discrepancies in reported pharmacological potency across studies?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK-293) or radioligand concentrations. Standardize protocols using reference compounds like Fentanyl Related Compound E .

- Purity Issues : Impurities >5% (e.g., despropionyl byproducts) skew activity. Validate compound purity via NMR (e.g., H, C) and LC-MS, aligning with USP guidelines .

- Metabolic Interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) in vitro to isolate intrinsic activity from metabolic effects .

Structural Analysis: What techniques are critical for confirming the stereochemistry and crystalline structure of this compound?

Answer:

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related piperidinamines (e.g., R-factor = 0.039 for a benzyl-piperidine analog) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- NOESY NMR : Identifies spatial proximities between the 3-methylphenyl and piperidine protons to confirm regiochemistry .

Metabolic Pathways: What in vitro models are suitable for identifying primary metabolites?

Answer:

- Liver Microsomes : Incubate with human or rat microsomes (1 mg/mL protein) and NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes for LC-MS/MS analysis .

- Key Metabolites : Look for N-dealkylation (loss of phenylethyl group) or hydroxylation at the piperidine ring, analogous to fentanyl’s metabolic pathways .

- CYP Isozyme Profiling : Use isoform-specific inhibitors (e.g., CYP3A4 inhibited by itraconazole) to identify primary metabolic enzymes .

Advanced: How can computational modeling predict off-target interactions for this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories using AMBER or GROMACS. Focus on stability of the piperidine-phenyl backbone in opioid receptor binding pockets .

- Pharmacophore Screening : Compare electrostatic and steric features against databases like ChEMBL to predict affinity for adrenergic or sigma receptors .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., logP ~3.5) and hERG channel inhibition risks .

Basic: What are the best practices for characterizing thermal stability and degradation products?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C) under nitrogen atmosphere .

- Forced Degradation Studies : Expose to heat (70°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC for peaks corresponding to oxidized piperidine or hydrolyzed amide bonds .

- Mass Spectrometry : Identify degradation products using high-resolution Q-TOF MS, comparing fragmentation patterns to reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.